molecular formula C13H15N3O3S B2760356 3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 380344-09-2

3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B2760356
CAS No.: 380344-09-2
M. Wt: 293.34
InChI Key: VLJRZEZDHGBSPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide derivative with similar antimicrobial properties.

    4-methoxybenzenesulfonamide: Shares the sulfonamide group but lacks the amino groups.

    3,4-diaminobenzenesulfonamide: Similar structure but without the methoxy group.

Uniqueness

3,4-diamino-N-(4-methoxyphenyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-diamino-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-19-10-4-2-9(3-5-10)16-20(17,18)11-6-7-12(14)13(15)8-11/h2-8,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJRZEZDHGBSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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